

validating tetramisole hydrochloride analytical methods

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Compound Focus: Tetramisole Hydrochloride

CAS No.: 5086-74-8

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Summary of Identified Analytical Methods

Method Type	Key Principle / Reagents	Analytes	Reported Linear Range	Key Reference / Vintage
Colorimetric	Formation of colored complexes with alizarin dyes (Alizarin Blue BB, Alizarin Red S, etc.)	Tetramisole Hydrochloride	0.8 - 42.0 mg/mL (depending on dye)	Spectrochimica Acta Part A (2002) [1]
Extractive Spectrophotometric	Information limited; involves extraction and spectrophotometric measurement	Tetramisole Hydrochloride	Information not specified in abstract	Talanta (1985) [2]
Chromatographic (HPLC)	Enantioselective high-performance liquid chromatography with circular dichroism detection	Levamisole and Tetramisole in seized cocaine samples	Information not specified in abstract	Journal of Chromatography A (2014) [3]

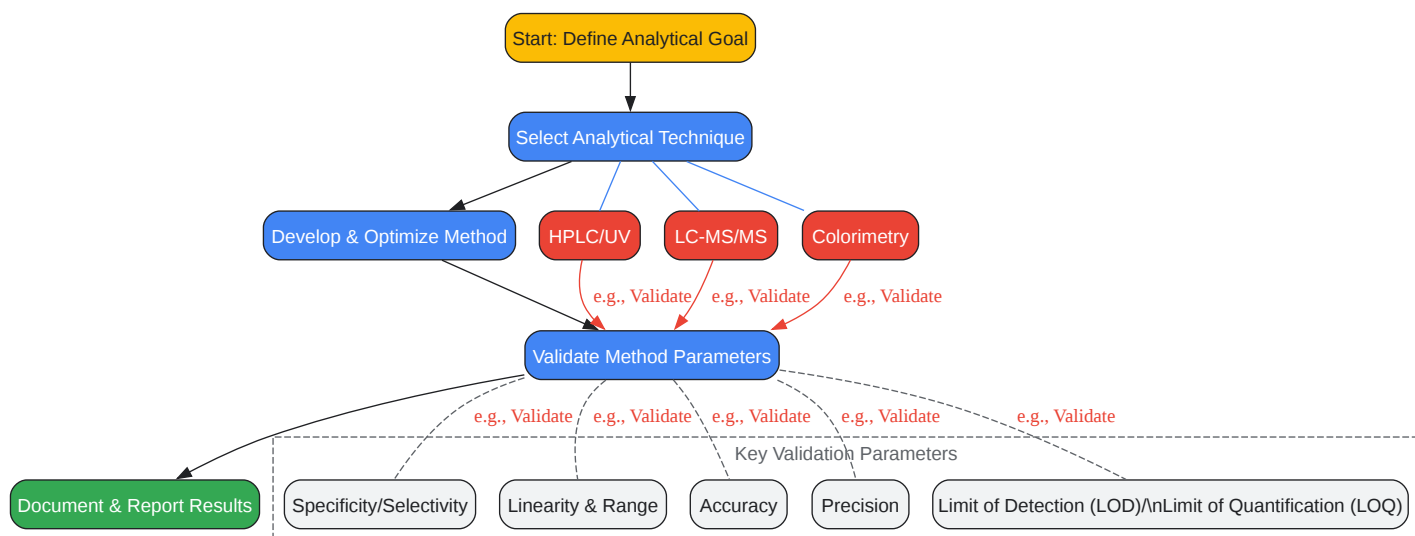
Experimental Protocols from Search Results

For the most detailed method found (colorimetric), the experimental protocol can be inferred from the search results as follows [1]:

- **Principle:** The method is based on the formation of a stable, colored complex between **tetramisole hydrochloride** and specific alizarin dyes (Alizarin Blue BB, Alizarin Red S, Alizarin Violet 3R, or Alizarin Yellow G).
- **Procedure:** The pure drug or a sample from a pharmaceutical formulation is made to react with the chromogenic reagent under specified conditions to form the colored product.
- **Measurement:** The absorbance of the resulting complex is measured at its specific absorption maximum (e.g., 605 nm for Alizarin Blue BB). The concentration of the drug is determined using a calibration curve constructed from standard solutions, which was shown to obey Beer's law within the stated ranges.
- **Validation:** The cited study reported on the methods' stability, recovery, precision (Relative Standard Deviation), and determination limits.

Pathway for Method Validation & Comparison

Given the challenge of finding a single, complete protocol, the following workflow outlines the logical steps for developing and validating an analytical method, which can serve as a guide for your own work. The corresponding Graphviz code is provided below the diagram.



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Analytical Method Development and Validation Workflow

Recommendations for Finding Current Information

To build a comprehensive and up-to-date comparison guide, I suggest you consult the following resources:

- **Official Pharmacopoeias:** Check the latest editions of the **United States Pharmacopeia (USP)**, **European Pharmacopoeia (Ph. Eur.)**, or **British Pharmacopoeia (BP)**. These are the most authoritative sources for validated analytical methods of pharmaceutical compounds.
- **Scientific Databases:** Conduct a targeted search on platforms like **SciFinder**, **Reaxys**, **PubMed**, or **Google Scholar** using specific keywords such as "**tetramisole hydrochloride HPLC validation**," "**levamisole stability-indicating assay**," or "**impurity profiling of tetramisole**."

- **Regulatory Guidelines:** Refer to guidelines from the **International Council for Harmonisation (ICH)**, specifically **ICH Q2(R1)** on the validation of analytical procedures. This provides the modern framework for establishing method parameters like specificity, accuracy, and precision.

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References

1. Facile colorimetric methods for the quantitative ... [academia.edu]
2. An extractive spectrophotometric method for the ... [sciencedirect.com]
3. and (S)-tetramisole hydrochloride in two binary solvents [sciencedirect.com]

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